molecular formula C16H19N3O2S B2952675 1-(3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone CAS No. 1105229-00-2

1-(3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone

Cat. No.: B2952675
CAS No.: 1105229-00-2
M. Wt: 317.41
InChI Key: LPZYZISHKLACMF-UHFFFAOYSA-N
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Description

1-(3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone (CAS: 1105229-00-2) is a heterocyclic compound featuring a piperidine core substituted with a 5-methyl-1,3,4-thiadiazole ring and a phenoxyacetyl group. Its molecular formula is C₁₇H₂₀N₃O₂S, with a molecular weight of 330.43 g/mol.

Properties

IUPAC Name

1-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-12-17-18-16(22-12)13-6-5-9-19(10-13)15(20)11-21-14-7-3-2-4-8-14/h2-4,7-8,13H,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZYZISHKLACMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCCN(C2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Piperidine Ring Formation: The piperidine ring is usually synthesized through cyclization reactions involving amines and aldehydes or ketones.

    Coupling Reactions: The final step involves coupling the thiadiazole and piperidine rings with the phenoxyethanone moiety. This can be achieved through nucleophilic substitution reactions, often using reagents like sodium hydride or potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the phenoxy and thiadiazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF or potassium carbonate in acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Structural Features Biological Activity Synthesis Method References
1-(3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone (CAS: 1105229-00-2) Piperidine-thiadiazole core with phenoxyacetyl group Not explicitly reported; analogs suggest anticancer/antimicrobial potential Acylation of piperidine intermediates with 2-phenoxyacetic acid
1-(4-((3',5'-Dichloro-[1,1'-biphenyl]-4-yl)methyl)-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone (4b) Oxadiazole replaces thiadiazole; biphenyl and dichloro substituents Molecular glue properties (protein degradation modulation) Acylation with 2-phenoxyacetic acid; 60% yield over two steps
1-(4-Chlorophenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone Thiadiazole linked to chlorophenyl group; lacks piperidine Crystallographically characterized; potential as a synthetic intermediate Reaction of 2,5-dimethyl-1,3,4-thiadiazole with carboxylic acid esters
2-Cyclopentyl-1-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone (CAS: 1172252-29-7) Cyclopentyl group replaces phenoxyacetyl No activity reported; structural exploration in drug design Unspecified; likely via piperidine acylation
Cyclopentyl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone (CAS: 1173267-19-0) Fluorophenyl-thiadiazole with cyclopentylcarbonyl Not reported; fluorinated analogs often enhance metabolic stability Piperidine acylation with cyclopentylcarbonyl chloride
N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (7a-7l) Thiadiazole-piperidine hybrids with benzamide substituents Acetylcholinesterase inhibition (potential for Alzheimer’s therapy) Multi-step synthesis involving thiolation and benzoylation
2-(4-Chlorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)-thiazolidin-4-one (3c) Thiadiazole-thiazolidinone hybrid Anticancer activity (IC₅₀ = 60.71 μmol L⁻¹ against unspecified cell lines) Condensation of thiosemicarbazides with aldehydes

Structural and Electronic Differences

  • Substituent Effects: The phenoxy group in the target compound may enhance solubility compared to cyclopentyl or fluorophenyl analogs, which could improve bioavailability .
  • Hybrid Systems: Thiadiazole-thiazolidinone hybrids (e.g., 3c) demonstrate higher anticancer activity, suggesting that fused heterocycles enhance bioactivity .

Research Findings and Implications

Crystallographic Insights : The chlorophenyl-thiadiazole analog (CAS: C11H9ClN2OS) was structurally resolved using SHELX software, confirming planar geometry of the thiadiazole ring, which is critical for π-π stacking in target binding .

Synthetic Feasibility : Piperidine-thiadiazole derivatives are accessible via robust acylation protocols, enabling rapid diversification for structure-activity relationship (SAR) studies .

Bioactivity Gaps : While the target compound lacks direct data, its structural similarity to active analogs (e.g., 3c, 7a-7l) warrants further investigation into anticancer, antimicrobial, or enzyme-inhibitory roles .

Biological Activity

1-(3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone is a synthetic compound with potential biological activity. Its structure incorporates a thiadiazole moiety, a piperidine ring, and a phenoxyethanone group, which may confer various pharmacological properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure

The compound can be represented as follows:

IUPAC Name 1(3(5Methyl1,3,4thiadiazol2yl)piperidin1yl)2phenoxyethanone\text{IUPAC Name }this compound

The biological activity of this compound is largely attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act on various receptors and enzymes involved in neurotransmission and cellular signaling pathways.

Target Receptors

Research indicates that similar compounds often target:

  • Neurokinin Receptors : Involved in pain perception and inflammation.
  • Dopamine Receptors : Implicated in mood regulation and psychotic disorders.

Biological Activities

The compound exhibits a range of biological activities:

Activity Description
Antimicrobial Exhibits activity against various bacterial strains, potentially useful in infections.
Neuroprotective May protect neuronal cells from damage due to oxidative stress or neurotoxicity.
Antidepressant Similar compounds have shown efficacy in models of depression, suggesting potential benefits.

Antimicrobial Activity

A study demonstrated that derivatives of thiadiazole possess significant antimicrobial properties. The incorporation of the piperidine moiety may enhance this effect by improving membrane permeability and bioavailability .

Neuroprotective Effects

Research has shown that compounds with similar structures can protect against neurodegenerative diseases by modulating neurotransmitter levels and reducing inflammation . The piperidine ring is thought to play a crucial role in these protective mechanisms.

Antidepressant Properties

In preclinical models, compounds related to this compound have demonstrated antidepressant-like effects. These effects are likely mediated through serotonin receptor modulation .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Initial studies indicate:

  • Absorption : Rapid absorption following oral administration.
  • Metabolism : Primarily hepatic metabolism with potential for active metabolites.
  • Excretion : Renal excretion as unchanged drug and metabolites.

Toxicological assessments indicate that while the compound shows promise for therapeutic use, further studies are necessary to fully understand its safety profile.

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